molecular formula C10H22O3 B13994943 3,7-Dimethyloctane-1,2,6-triol CAS No. 57197-01-0

3,7-Dimethyloctane-1,2,6-triol

Cat. No.: B13994943
CAS No.: 57197-01-0
M. Wt: 190.28 g/mol
InChI Key: WIVLLAPUXOZBMQ-UHFFFAOYSA-N
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Description

3,7-Dimethyloctane-1,2,6-triol is an organic compound with the molecular formula C10H22O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyloctane-1,2,6-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydrolysis of epoxides under acidic or basic conditions to introduce hydroxyl groups at specific positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. The exact methods may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctane-1,2,6-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or other derivatives using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halides, acids, or bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or other reduced forms of the compound.

Scientific Research Applications

3,7-Dimethyloctane-1,2,6-triol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 3,7-Dimethyloctane-1,2,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyloctane-1,3,6-triol: A similar triol with hydroxyl groups at different positions.

    3,7-Dimethyloctane-1,2,5-triol: Another triol with a slightly different structure.

    3,7-Dimethyloctane-1,2,4-triol: A triol with hydroxyl groups at positions 1, 2, and 4.

Uniqueness

The arrangement of hydroxyl groups can affect the compound’s physical properties, such as solubility and boiling point, as well as its interactions with other molecules .

Properties

CAS No.

57197-01-0

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

3,7-dimethyloctane-1,2,6-triol

InChI

InChI=1S/C10H22O3/c1-7(2)9(12)5-4-8(3)10(13)6-11/h7-13H,4-6H2,1-3H3

InChI Key

WIVLLAPUXOZBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)C(CO)O)O

Origin of Product

United States

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